molecular formula C54H90N2O22 B12295324 33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B12295324
M. Wt: 1119.3 g/mol
InChI Key: BMTUXPZRZGAUCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amphoglucamine involves the reaction of amphotericin B with 1-methyl-glucosamine. The reaction conditions typically include a controlled environment to ensure the stability and solubility of the final product .

Industrial Production Methods: Industrial production of amphoglucamine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the efficacy and safety of the compound. The production is carried out in specialized facilities equipped to handle the specific requirements of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Amphoglucamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These include halogens and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Amphoglucamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of amphoglucamine involves its interaction with fungal cell membranes. Amphoglucamine binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death . The molecular targets include ergosterol and other components of the fungal cell membrane.

Comparison with Similar Compounds

Comparison: Amphoglucamine is unique due to its low toxicity and water solubility, which makes it suitable for use in combined chemotherapy. Unlike ketoconazole and mycoheptine, amphoglucamine has a specific mechanism of action that involves binding to ergosterol and disrupting fungal cell membranes .

Properties

Molecular Formula

C54H90N2O22

Molecular Weight

1119.3 g/mol

IUPAC Name

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3

InChI Key

BMTUXPZRZGAUCT-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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